BK Channel Activation Potency and β-Subunit Selectivity: DiBAC4(3) as a Pharmacological Tool Versus Inert Voltage Probes
DiBAC4(3) is not merely a passive membrane potential reporter; it is a potent BK channel activator with β-subunit selectivity. This property is absent in other voltage-sensitive dyes such as DiBAC4(5) and cationic carbocyanines. At 300 nM, DiBAC4(3) shifts the activation voltage of BK channel currents by approximately -30 mV in rBKαβ1-expressing HEK293 cells [1]. Kd values for BK channel activation in 0 mM Ca²⁺ are 20 μM for α-subunit alone versus 5 μM for α+β1, representing a 4-fold potentiation by the β1 subunit [2]. In contrast, DiBAC4(3) does not markedly affect BK channel α-subunit alone at 1 μM and partially blocks rBKαβ2 currents [3]. This β1/β4-selective activation is unique among voltage-sensitive dyes and establishes DiBAC4(3) as both a probe and a pharmacological modulator.
| Evidence Dimension | BK Channel Activation - Voltage Shift |
|---|---|
| Target Compound Data | Activation voltage shift of -30 mV at 300 nM in rBKαβ1 cells |
| Comparator Or Baseline | No comparable activation shift for DiBAC4(5) or carbocyanine dyes (not observed) |
| Quantified Difference | Unique pharmacological activity; DiBAC4(3) acts as β-selective BK channel opener; other dyes are inert probes |
| Conditions | Whole-cell patch-clamp, HEK293 cells expressing rat BK channel α and β1 subunits |
Why This Matters
For studies involving BK channel pharmacology or cardiovascular research, using DiBAC4(3) introduces a confounding activation effect that may be desirable (as a β-selective opener) or problematic (as an off-target effect), whereas other dyes would not reveal this biology.
- [1] Morimoto T, Sakamoto K, Sade H, Ohya S, Muraki K, Imaizumi Y. Voltage-sensitive oxonol dyes are novel large-conductance Ca2+-activated K+ channel activators selective for β1 and β4 but not for β2 subunits. Mol Pharmacol. 2007;71(4):1075-1088. View Source
- [2] Bosch C, et al. The smooth muscle-type β1 subunit potentiates activation by DiBAC4(3) in recombinant BK channels. Channels (Austin). 2014;8(1):95-102. View Source
- [3] Morimoto T, et al. (2007) as above. View Source
